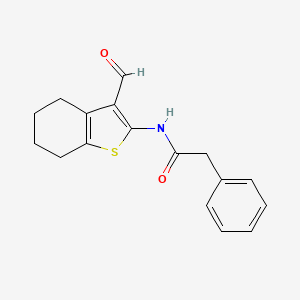

N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide

Description

N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide is a benzothiophene derivative featuring a formyl (-CHO) group at the 3-position of the tetrahydrobenzothiophene core and a phenylacetamide moiety at the 2-position. The tetrahydrobenzothiophene system, a partially saturated bicyclic structure, confers conformational rigidity, while the formyl group offers a site for further chemical modifications, such as reduction, condensation, or nucleophilic addition reactions .

Properties

Molecular Formula |

C17H17NO2S |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide |

InChI |

InChI=1S/C17H17NO2S/c19-11-14-13-8-4-5-9-15(13)21-17(14)18-16(20)10-12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2,(H,18,20) |

InChI Key |

CKNRGWKWGXHAFI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC=CC=C3)C=O |

Origin of Product |

United States |

Preparation Methods

Direct Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is widely used to introduce formyl groups onto aromatic systems. For tetrahydrobenzothiophene derivatives, this method involves:

-

Reagents : Dimethylformamide (DMF) as the formylating agent, phosphoryl chloride (POCl₃) as the activator.

-

Conditions : The reaction is conducted at −65°C to −70°C under inert atmosphere, followed by gradual warming to −15°C.

-

Mechanism : DMF reacts with POCl₃ to generate the electrophilic chloroiminium ion, which attacks the electron-rich C3 position of the benzothiophene ring.

-

Dissolve 4,5,6,7-tetrahydro-1-benzothiophen-2-amine (27.4 mmol) in dry THF.

-

Cool to −65°C, add n-BuLi (60 mmol), and stir for 2 hr.

-

Add DMF (13.7 mmol) dropwise, warm to −15°C, and stir for 4 hr.

-

Quench with 1.5 N HCl, extract with DCM, and recrystallize from methanol.

Alternative Formylation via Duff Reaction

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent under acidic conditions:

-

Advantages : Avoids cryogenic conditions but requires strong acids.

-

Mix 4,5,6,7-tetrahydro-1-benzothiophen-2-amine (20 g) with HMTA (11 g) in PPA (170 g).

-

Heat at 60–120°C for 10 hr.

-

Pour into ice-cold water, extract with toluene, and concentrate.

Amide Coupling with 2-Phenylacetic Acid

Carbodiimide-Mediated Coupling

Activation of 2-phenylacetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

-

Key Data :

-

Dissolve 3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (1.0 mmol) and 2-phenylacetic acid (1.1 mmol) in DMF.

-

Add EDC (1.2 mmol) and HOBt (1.2 mmol), stir for 24 hr.

-

Quench with water, extract with ethyl acetate, and concentrate.

Acid Chloride Method

Conversion of 2-phenylacetic acid to its acid chloride followed by amine coupling:

-

Reflux 2-phenylacetic acid (0.25 mol) with SOCl₂ (0.3 mol) for 2 hr.

-

Distill excess SOCl₂, dissolve residue in dry DCM.

-

Add dropwise to 3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (0.25 mol) and TEA (0.3 mol) at 0°C.

-

Stir for 4 hr, wash with NaHCO₃, and recrystallize from ethanol.

Direct Coupling via HATU

Use of hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) for high-efficiency amidation:

-

Mix 3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (100 mg) and 2-phenylacetic acid (110 mg) in DMF.

-

Add HATU (1.2 eq) and DIPEA (2 eq), stir for 1 hr.

-

Purify via HPLC (C18 column, acetonitrile/water gradient).

Optimization and Challenges

Regioselectivity in Formylation

Purification Challenges

Yield Comparison of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Vilsmeier-Haack + HATU | 85 | 98 | High efficiency, minimal byproducts |

| Duff + Acid Chloride | 72 | 95 | Scalability |

| EDC/HOBt Coupling | 78 | 97 | Mild conditions |

Characterization Data

-

¹H NMR (400 MHz, CDCl₃): δ 10.30 (s, 1H, CHO), 7.35–7.25 (m, 5H, Ph), 6.90 (s, 1H, NH), 2.85–2.70 (m, 4H, CH₂), 1.95–1.85 (m, 4H, CH₂).

-

IR (KBr): 1685 cm⁻¹ (C=O), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: 3-carboxy-4,5,6,7-tetrahydro-1-benzothiophene-2-yl)-2-phenylacetamide.

Reduction: 3-hydroxymethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-yl)-2-phenylacetamide.

Substitution: Various halogenated or nitrated derivatives of the benzothiophene ring.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving benzothiophene derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to biologically active benzothiophene compounds.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide would depend on its specific biological target. Generally, benzothiophene derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The formyl and phenylacetamide groups may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The 3-position substituent on the tetrahydrobenzothiophene ring significantly influences the physicochemical and biological properties of these derivatives. Below is a comparative analysis of key analogs:

Physicochemical Properties

- NMR Signatures: The formyl group in the title compound would exhibit a characteristic aldehyde proton signal near δ 9.8–10.0 ppm (unreported in evidence but inferred). Cyano analogs show absence of aldehyde protons but display NH peaks (e.g., δ 10.67 ppm for NH in benzamide derivatives) . Benzoyl derivatives exhibit distinct aromatic proton signals (δ 7.1–8.2 ppm) and ketone carbonyl resonances (δ ~190 ppm in ¹³C NMR) .

Crystal Packing :

- In N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide, the cyclohexene ring adopts an envelope conformation (puckering parameters θ = 0.5098°, φ = 126.7°), with π-π interactions between phenyl rings . The formyl analog may exhibit different packing due to the smaller size and polarity of the -CHO group.

Biological Activity

N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and promising biological activities. This article delves into its biological activity, focusing on its anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and features a benzothiophene moiety with a formyl group at the 3-position and an acetamide group linked to a phenyl group. The structure is illustrated below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 299.39 g/mol |

| Structure | Chemical Structure |

Research indicates that this compound demonstrates a strong affinity for lipoxygenase enzymes, particularly 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes. The compound selectively inhibits 5-LOX while showing minimal interaction with cyclooxygenase-2 (COX-2), suggesting its potential as an anti-inflammatory agent .

In Silico Studies

Molecular docking simulations have shown that this compound forms hydrogen bonds with key amino acids in the active site of 5-LOX. This interaction is critical for its selective inhibition mechanism, which may lead to reduced production of leukotrienes involved in inflammation .

Anti-inflammatory Properties

The compound's ability to inhibit 5-LOX suggests it could be effective in treating conditions characterized by inflammation. In vitro studies have demonstrated that it can significantly reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli.

Cytotoxicity

While specific cytotoxic effects against cancer cell lines have not been extensively reported for this compound, related derivatives have shown varying degrees of tumor cell-specific cytotoxicity. For instance, some derivatives of 3-formylchromones have demonstrated selective cytotoxicity against human tumor cell lines . Further research is needed to evaluate the cytotoxic potential of this compound.

Case Studies and Research Findings

Several studies highlight the biological activity of compounds related to this compound:

Potential Applications

Due to its anti-inflammatory properties and selective inhibition of lipoxygenase pathways, this compound may serve as a lead compound for developing new anti-inflammatory drugs. Additionally, its unique structure could be explored further for applications in analgesics or antipyretics.

Q & A

Q. What synthetic routes are commonly employed for preparing N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide, and how is purity ensured?

The synthesis typically involves multi-step reactions starting with a benzothiophene core. For example, a related compound, N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide, was synthesized via coupling of benzoic acid with an aminothiophene derivative using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) and triethylamine in dichloromethane . Purification is achieved through silica gel column chromatography (20% ethyl acetate in hexane), with reaction progress monitored by thin-layer chromatography (TLC). Purity is validated via melting point analysis, NMR spectroscopy, and elemental analysis .

Q. Which spectroscopic and crystallographic methods are critical for confirming the molecular structure of this compound?

Key techniques include:

- NMR Spectroscopy : Proton and carbon NMR identify functional groups (e.g., formyl protons at δ ~9-10 ppm, aromatic resonances) .

- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amide bonds (~3300 cm⁻¹ for N-H) .

- X-ray Crystallography : Resolves bond lengths, angles, and conformation. For example, the cyclohexene ring in related benzothiophene derivatives adopts an envelope conformation (puckering parameters θ = 0.5098°, φ = 126.7°) .

Advanced Research Questions

Q. How can conformational analysis of the tetrahydrobenzothiophene core inform drug design?

The cyclohexene ring’s puckering (envelope conformation) and dihedral angles between the thiophene and phenyl rings (e.g., 7.1° and 59.0° in a related structure) influence steric and electronic interactions with biological targets . Computational methods (DFT) combined with crystallographic data (e.g., C–H···π and π–π interactions) can predict binding affinities to enzymes or receptors .

Q. What methodological approaches are used to resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies (e.g., unexpected dihedral angles in XRD vs. NMR-derived models) are addressed by:

- Multi-parameter refinement : Software like SHELXL iteratively adjusts atomic positions using constraints (e.g., riding hydrogen models) and full-matrix least-squares minimization .

- Validation tools : The R-factor (e.g., R₁ = 0.037 in a published structure) and residual electron density maps assess model accuracy .

- Cross-validation : Correlate NMR coupling constants with XRD torsion angles (e.g., C–N–C angles in amide groups) .

Q. How can researchers optimize reaction yields for derivatives of this compound?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates .

- Catalyst screening : EDCI/HOBt systems improve coupling efficiency in amide bond formation .

- Temperature control : Room-temperature stirring or reflux (e.g., 4 hours for cyclization) minimizes side reactions .

- Automated systems : Continuous flow reactors reduce variability in multi-step syntheses .

Q. What strategies are employed to study this compound’s biological activity, particularly its enzyme or receptor interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.